molecular formula C18H19ClFN3O4S B2695767 N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251628-41-7

N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2695767
CAS No.: 1251628-41-7
M. Wt: 427.88
InChI Key: HBDYVWLNHCIOTR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClFN3O4S and its molecular weight is 427.88. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, with the CAS number 1251628-41-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, enzyme inhibition, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3O4SC_{18}H_{19}ClFN_{3}O_{4}S, with a molecular weight of 427.9 g/mol. The structure features a piperidine moiety, which is often associated with various pharmacological activities.

PropertyValue
CAS Number1251628-41-7
Molecular FormulaC18H19ClFN3O4S
Molecular Weight427.9 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound and its derivatives. For instance, a related study highlighted the in vitro antimicrobial activities of various compounds, including derivatives similar to this compound. These compounds showed significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)Active Against
Compound 7b0.22Staphylococcus aureus
Compound 5a0.25Escherichia coli
N-(4-chloro...)TBDTBD

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that piperidine derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of various diseases . The sulfonamide functionality present in the compound is associated with antibacterial action and enzyme inhibition.

Case Studies and Research Findings

  • Antibacterial Activity : A series of synthesized compounds bearing similar moieties were tested for their antibacterial properties. The results indicated that compounds with piperidine and sulfonamide functionalities exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that the structural features of this compound may contribute to its biological efficacy .
  • Docking Studies : Computational docking studies revealed potential interactions between the compound and target proteins, indicating a favorable binding affinity that could explain its biological activities. Such studies are essential for understanding how structural modifications can enhance or diminish activity.
  • In Vivo Studies : While in vitro results are promising, further research involving in vivo models is necessary to evaluate the pharmacokinetics and therapeutic potential of this compound in clinical settings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is C18H19ClFN3O4SC_{18}H_{19}ClFN_{3}O_{4}S, with a molecular weight of approximately 427.88 g/mol. The compound features a complex structure that includes a chloro-fluoro phenyl group, a piperidine sulfonamide moiety, and a pyridine derivative, which contribute to its biological activity and interaction with various biological targets .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives based on the piperidine structure have shown efficacy against various bacterial strains, suggesting potential for development as antibiotics .

Anti-inflammatory Properties

Research has demonstrated that certain analogues of this compound can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX). Such compounds have been evaluated for their anti-inflammatory effects in preclinical models, showing promise in treating conditions such as arthritis and other inflammatory diseases .

Cancer Therapeutics

The compound's ability to interact with specific protein targets involved in cancer progression has been explored. For example, inhibitors targeting bromodomain-containing proteins have shown effectiveness in reducing tumor cell proliferation. The unique binding sites identified in these studies highlight the potential of this compound as a lead structure for novel anticancer agents .

Case Study 1: Antimicrobial Evaluation

In a study published by MDPI, researchers synthesized a series of analogues based on the piperidine framework and evaluated their antimicrobial activity against various pathogens. The results indicated that specific modifications to the sulfonamide group significantly enhanced antibacterial efficacy compared to existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds derived from this compound exhibited selective inhibition of COX-II with minimal side effects, making them suitable candidates for further development in treating chronic inflammatory conditions .

Case Study 3: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner. The findings suggest that modifications to the compound's structure could enhance its selectivity and potency against specific cancer types .

Data Tables

Application AreaActivity TypeKey Findings
AntimicrobialBacterial InhibitionEffective against multiple strains
Anti-inflammatoryCOX-II InhibitionSelective inhibition with low ulcerogenicity
Cancer TherapeuticsCell Proliferation InhibitionInduces apoptosis in cancer cells

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O4S/c19-13-6-7-15(14(20)11-13)21-17(24)12-22-8-4-5-16(18(22)25)28(26,27)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDYVWLNHCIOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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